BENGHE Foundational & Exploratory

Check Availability & Pricing

NF023 Hexasodium: A Technical Guide to its
Chemical Properties, Structure, and Biological
Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NF023 hexasodium

Cat. No.: B1139560

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,
structure, and biological activity of NF023 hexasodium, a potent and selective antagonist of
the P2X1 purinergic receptor. This document is intended to serve as a valuable resource for
researchers and professionals involved in drug discovery and development, particularly in the
fields of pharmacology, neuroscience, and cardiovascular research.

Chemical Properties and Structure

NF023 hexasodium is a symmetrical polysulfonated naphthylurea derivative, structurally
related to suramin. Its chemical structure and properties are summarized below.

Chemical Structure

o |[UPAC Name: hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-
yl)carbamoyl]phenyl]carbamoylamino]benzoyllamino]naphthalene-1,3,5-trisulfonate

e Synonyms: NF 023 hexasodium, NF 023

Physicochemical Properties
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A summary of the key physicochemical properties of NF023 hexasodium is presented in Table

1.

Property Value Source
Molecular Formula C3sH20N4Nas021Se [1]
Molecular Weight 1162.86 g/mol

Appearance Solid [2]
Solubility Water: 100 mM [1]

Desiccate at room
Storage temperature. Solutions can be [3]

aliquoted and frozen at -20°C.

Biological Activity and Mechanism of Action

NF023 hexasodium is a well-characterized antagonist of P2X receptors, with a notable

selectivity for the P2X1 subtype. It also exhibits inhibitory activity towards certain G-proteins.

P2X Receptor Antagonism

NF023 acts as a competitive antagonist at P2X1 receptors.[3] This antagonism is

surmountable, meaning that its inhibitory effect can be overcome by increasing the

concentration of the agonist, ATP.[3] The selectivity profile of NFO23 for various human P2X

receptor subtypes is detailed in Table 2.

Receptor Subtype ICs0 (UM) Source
Human P2X1 0.21 [4]
Human P2Xz > 50 [4]
Human P2Xs 28.9 [4]
Human P2Xa > 100 [4]
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The antagonistic activity of NFO23 at P2X1 receptors makes it a valuable tool for studying the
physiological and pathological roles of these channels, which are implicated in processes such
as platelet aggregation, smooth muscle contraction, and neurotransmission.

G-Protein Inhibition

In addition to its effects on P2X receptors, NFO23 has been shown to be a selective inhibitor of
the a-subunits of Go/Gi proteins, with an ECso of approximately 300 nM. This activity is distinct
from its P2X antagonism and should be considered when interpreting experimental results.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of NFO23 hexasodium.

Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes for P2X Receptor Characterization

This protocol describes the functional characterization of P2X receptors expressed in Xenopus
laevis oocytes and the evaluation of the antagonistic properties of NF023.

3.1.1. Oocyte Preparation and cRNA Injection
o Harvest stage V-VI oocytes from anesthetized female Xenopus laevis.

o Treat the oocytes with collagenase (e.g., 2 mg/mL in Ca2*-free OR2 solution) to remove the
follicular layer.

o Manually defolliculate the oocytes.
« Inject oocytes with cRNA encoding the desired P2X receptor subtype (e.g., human P2X1).

 Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor
expression.

3.1.2. Electrophysiological Recording
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e Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's
solution (e.g., 115 mM NacCl, 2.5 mM KClI, 1.8 mM CacClz, 10 mM HEPES, pH 7.2).

» Impale the oocyte with two glass microelectrodes (0.5-2 MQ resistance) filled with 3 M KCI.
One electrode measures the membrane potential, and the other injects current.

» Voltage-clamp the oocyte at a holding potential of -60 mV using a suitable ampilifier.

o Apply the P2X receptor agonist (e.g., ATP or a,3-methylene ATP) at a concentration that
elicits a submaximal response (e.g., ECso) to establish a baseline current.

» To test the antagonistic effect of NF0O23, pre-incubate the oocyte with varying concentrations
of NF023 for a defined period (e.g., 1-5 minutes) before co-applying the agonist and NF023.

o Record the inward currents elicited by the agonist in the absence and presence of the
antagonist.

e Wash the oocyte with Ringer's solution between applications to allow for recovery.
3.1.3. Data Analysis
o Measure the peak amplitude of the agonist-induced currents.

e Normalize the current responses in the presence of NFO23 to the control response (agonist
alone).

» Plot the normalized response against the logarithm of the NF023 concentration to generate a
concentration-response curve.

 Fit the data to a sigmoidal dose-response equation to determine the I1Cso value.

GTPyS Binding Assay for G-Protein Inhibition

This protocol outlines a method to assess the inhibitory effect of NFO23 on G-protein activation
using a [3*S]GTPyS binding assay in cell membranes expressing a G-protein coupled receptor
(GPCR) that couples to Gi/Go.

3.2.1. Membrane Preparation

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Culture cells (e.g., HEK293 or CHO) expressing the GPCR of interest.

e Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCI, 5 mM
MgClz, 1 mM EDTA, pH 7.4) containing protease inhibitors.

« Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
o Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

o Resuspend the membrane pellet in an appropriate assay buffer and determine the protein
concentration.

3.2.2. GTPyS Binding Assay
e In a 96-well plate, add the following components in order:
o Assay buffer (e.g., 50 mM Tris-HCI, 100 mM NacCl, 5 mM MgClz, 1 mM EDTA, pH 7.4).
o Cell membranes (typically 10-20 ug of protein per well).
o Varying concentrations of NFO23 or vehicle control.
o A GPCR agonist to stimulate G-protein activation.
o GDP (e.g., 10 uM) to maintain the G-protein in its inactive state before stimulation.
e Initiate the binding reaction by adding [3>*S]GTPyS (e.g., 0.1 nM).
 Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) with gentle agitation.

o Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using
a cell harvester.

» Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCI, pH 7.4).
» Dry the filters and measure the radioactivity bound to the filters using a scintillation counter.

3.2.3. Data Analysis
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» Determine the non-specific binding in the presence of a high concentration of unlabeled
GTPyS (e.g., 10 uM).

» Subtract the non-specific binding from all other measurements to obtain specific binding.
» Calculate the percentage of inhibition of agonist-stimulated [3>*S]GTPyS binding by NF023.

» Plot the percentage of inhibition against the logarithm of the NF023 concentration and fit the

data to determine the ECso value.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and
experimental investigation of NF023 hexasodium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1139560#nf023-hexasodium-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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